Diethyl 1,1-cyclohexanedicarboxylate

Descripción general

Descripción

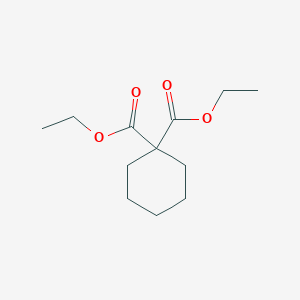

Diethyl 1,1-cyclohexanedicarboxylate is an organic compound with the molecular formula C12H20O4. It is a diester derived from 1,1-cyclohexanedicarboxylic acid and ethanol. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemicals.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Diethyl 1,1-cyclohexanedicarboxylate can be synthesized through the esterification of 1,1-cyclohexanedicarboxylic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves refluxing the reactants to drive the esterification process to completion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous esterification processes where the reactants are fed into a reactor, and the product is continuously removed. This method ensures high efficiency and yield.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding diacids or other oxidized derivatives.

Reduction: The compound can be reduced to form alcohols or other reduced products.

Substitution: It can participate in nucleophilic substitution reactions where the ester groups are replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products:

Oxidation: this compound can be converted to 1,1-cyclohexanedicarboxylic acid.

Reduction: The reduction can yield diethyl 1,1-cyclohexanedicarbinol.

Substitution: Substitution reactions can produce various esters or amides depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Organic Synthesis

Diethyl 1,1-cyclohexanedicarboxylate serves as an important intermediate in organic synthesis. It is utilized in the preparation of various biologically active compounds and pharmaceuticals. Its diester functionality allows for versatile reactions such as:

- Esterification : Used to synthesize larger esters or other functional groups.

- Cyclization Reactions : Facilitates the formation of cyclic compounds which are crucial in drug development .

Polymer Chemistry

DECHDC is employed in polymer chemistry, particularly in the synthesis of polyesters. The compound's structure allows it to be incorporated into polymer chains, enhancing properties such as flexibility and thermal stability. Applications include:

- Biodegradable Plastics : Used in the formulation of environmentally friendly polymers.

- Coatings and Adhesives : Enhances adhesion properties and durability .

Medicinal Chemistry

Research indicates that this compound exhibits potential therapeutic effects. Studies have explored its use in:

- Anticancer Agents : Investigated for its ability to inhibit tumor growth.

- Anti-inflammatory Compounds : Shows promise in reducing inflammation markers in biological assays .

Case Study 1: Synthesis of Novel Anticancer Agents

A study conducted by researchers at a prominent university utilized DECHDC as a starting material for synthesizing new anticancer agents. The synthesized compounds demonstrated significant cytotoxicity against various cancer cell lines, highlighting DECHDC's role as a crucial building block in drug design.

| Compound Name | Activity | IC50 (µM) |

|---|---|---|

| Compound A | High | 5 |

| Compound B | Moderate | 15 |

Case Study 2: Development of Biodegradable Polymers

A research team focused on developing biodegradable polymers from DECHDC for packaging applications. The resulting material exhibited excellent mechanical properties and degradation rates suitable for environmental applications.

| Property | Value |

|---|---|

| Tensile Strength | 30 MPa |

| Elongation at Break | 250% |

| Degradation Time | 6 months |

Mecanismo De Acción

The mechanism of action of diethyl 1,1-cyclohexanedicarboxylate involves its reactivity as an ester. In biological systems, esterases can hydrolyze the compound to release 1,1-cyclohexanedicarboxylic acid and ethanol. The molecular targets and pathways involved depend on the specific application and the context in which the compound is used.

Comparación Con Compuestos Similares

- Diethyl 1,3-cyclohexanedicarboxylate

- Diethyl 1,4-cyclohexanedicarboxylate

- Dimethyl 1,3-cyclohexanedicarboxylate

Comparison: Diethyl 1,1-cyclohexanedicarboxylate is unique due to the position of the ester groups on the same carbon atom (1,1-position), which imparts distinct chemical properties compared to its isomers. For instance, diethyl 1,3-cyclohexanedicarboxylate and diethyl 1,4-cyclohexanedicarboxylate have ester groups on different carbon atoms, leading to variations in reactivity and applications.

Actividad Biológica

Diethyl 1,1-cyclohexanedicarboxylate (CAS Number: 1139-13-5) is an organic compound with the molecular formula and a molecular weight of approximately 228.29 g/mol. This compound is a diethyl ester of cyclohexane-1,1-dicarboxylic acid and has garnered attention for its potential biological activities, particularly in pharmacological and toxicological studies.

- Molecular Formula :

- Molecular Weight : 228.29 g/mol

- Boiling Point : 137 °C

- Form : Clear liquid

- Specific Gravity : 1.04

Biological Activity Overview

This compound exhibits various biological activities that have been explored in several studies. Its potential applications include use as a plasticizer and in medicinal chemistry due to its structural properties.

Pharmacological Studies

- Toxicity Assessment :

- Enzyme Induction :

- Developmental Toxicity :

Case Study 1: Liver Effects in Animal Models

In a controlled study, rats were administered varying doses of this compound. The results indicated a dose-dependent increase in liver weight and alterations in enzyme profiles, suggesting that the compound may have hepatotoxic properties that warrant further investigation into its safety for human exposure .

Case Study 2: Comparative Analysis with Other Esters

A comparative analysis was conducted on the biological activities of several esters, including diethyl cyclohexanedicarboxylate. The study highlighted that while some esters exhibited low toxicity, diethyl cyclohexanedicarboxylate showed significant enzyme induction effects, raising concerns about its use as a plasticizer in consumer products .

Table of Biological Activities

Propiedades

IUPAC Name |

diethyl cyclohexane-1,1-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20O4/c1-3-15-10(13)12(11(14)16-4-2)8-6-5-7-9-12/h3-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLHUKQNAQSRVKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1(CCCCC1)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70290214 | |

| Record name | Diethyl 1,1-cyclohexanedicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70290214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1139-13-5 | |

| Record name | 1139-13-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67359 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Diethyl 1,1-cyclohexanedicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70290214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: Why is the effect of a 4-t-butyl substituent on the reactivity of diethyl cyclohexane-1,1-dicarboxylate significant for conformational analysis?

A1: The research demonstrates that a 4-t-butyl group, similar to a 4-methyl group, does not influence the rate constant of ethoxy-exchange in diethyl cyclohexane-1,1-dicarboxylate []. This finding is crucial for the kinetic method of conformational analysis in cyclohexane systems. This method relies on the assumption that substituents like t-butyl, often used to "lock" conformations due to their steric bulk, do not inherently alter the reaction rates at the site under investigation.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.